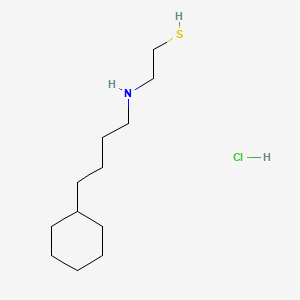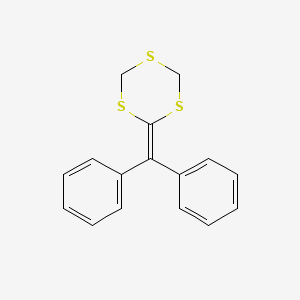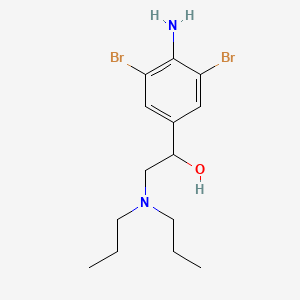
4-Amino-3,5-dibromo-alpha-((dipropylamino)methyl)benzenemethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-3,5-dibromo-alpha-((dipropylamino)methyl)benzenemethanol is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of amino, dibromo, and dipropylamino groups attached to a benzenemethanol structure, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,5-dibromo-alpha-((dipropylamino)methyl)benzenemethanol typically involves multiple steps, starting with the bromination of a suitable aromatic precursor. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst. The amino group is introduced through a nucleophilic substitution reaction, while the dipropylamino group is added via an alkylation reaction using dipropylamine and a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and alkylation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-Amino-3,5-dibromo-alpha-((dipropylamino)methyl)benzenemethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dibromo groups to less reactive species.
Substitution: The amino and dibromo groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or hydrochloric acid can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives of the original compound.
科学的研究の応用
4-Amino-3,5-dibromo-alpha-((dipropylamino)methyl)benzenemethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of 4-Amino-3,5-dibromo-alpha-((dipropylamino)methyl)benzenemethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.
類似化合物との比較
Similar Compounds
4-Amino-3,5-dibromo-alpha-(bromomethyl)benzenemethanol: Similar in structure but with a bromomethyl group instead of a dipropylamino group.
4-Amino-3,5-dibromopyridine: Contains a pyridine ring instead of a benzenemethanol structure.
Uniqueness
The presence of the dipropylamino group in 4-Amino-3,5-dibromo-alpha-((dipropylamino)methyl)benzenemethanol distinguishes it from similar compounds, providing unique chemical properties and potential applications. This structural feature allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
特性
CAS番号 |
38338-86-2 |
|---|---|
分子式 |
C14H22Br2N2O |
分子量 |
394.14 g/mol |
IUPAC名 |
1-(4-amino-3,5-dibromophenyl)-2-(dipropylamino)ethanol |
InChI |
InChI=1S/C14H22Br2N2O/c1-3-5-18(6-4-2)9-13(19)10-7-11(15)14(17)12(16)8-10/h7-8,13,19H,3-6,9,17H2,1-2H3 |
InChIキー |
HTBGSVLIHODMKK-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCC)CC(C1=CC(=C(C(=C1)Br)N)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3-Dihydro-2h-cyclopenta[l]phenanthren-2-one](/img/structure/B14667775.png)
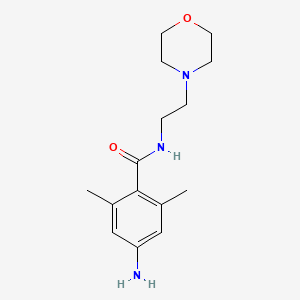
![2-[3-(6-Chloro-9h-purin-9-yl)-2-oxopyrrolidin-1-yl]ethyl acetate](/img/structure/B14667782.png)
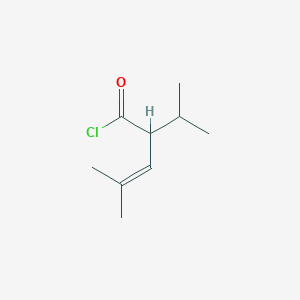

![(7R,8R)-2-benzoyl-8-chloro-1,2-diazabicyclo[5.2.0]nona-3,5-dien-9-one](/img/structure/B14667796.png)

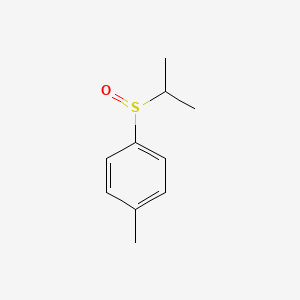
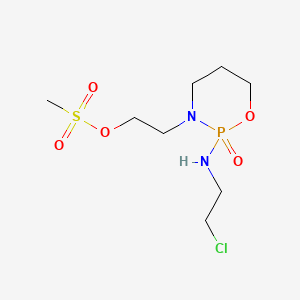
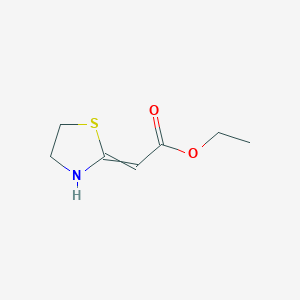
![5,6-Bis(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B14667822.png)
